1-[3-(2-Chlorophenyl)-2-phenylpropyl]imidazole;nitric acid
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Overview
Description
1-[3-(2-Chlorophenyl)-2-phenylpropyl]imidazole;nitric acid is a complex organic compound that combines the structural features of imidazole and phenylpropyl groups with a nitric acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-Chlorophenyl)-2-phenylpropyl]imidazole typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzyl chloride with phenylacetonitrile in the presence of a base to form an intermediate, which is then cyclized with imidazole under acidic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(2-Chlorophenyl)-2-phenylpropyl]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the phenyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-[3-(2-Chlorophenyl)-2-phenylpropyl]imidazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(2-Chlorophenyl)-2-phenylpropyl]imidazole involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular pathways by modulating the function of key proteins .
Comparison with Similar Compounds
- 1-(2-Chlorophenyl)-3,5-Dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester
- Prothioconazole
Comparison: 1-[3-(2-Chlorophenyl)-2-phenylpropyl]imidazole is unique due to its specific structural features that confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivity towards molecular targets, making it a valuable compound for specialized applications .
Properties
CAS No. |
61698-23-5 |
---|---|
Molecular Formula |
C18H18ClN3O3 |
Molecular Weight |
359.8 g/mol |
IUPAC Name |
1-[3-(2-chlorophenyl)-2-phenylpropyl]imidazole;nitric acid |
InChI |
InChI=1S/C18H17ClN2.HNO3/c19-18-9-5-4-8-16(18)12-17(13-21-11-10-20-14-21)15-6-2-1-3-7-15;2-1(3)4/h1-11,14,17H,12-13H2;(H,2,3,4) |
InChI Key |
AIVBZPXANUEBAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=CC=C2Cl)CN3C=CN=C3.[N+](=O)(O)[O-] |
Origin of Product |
United States |
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